Cas no 339-93-5 (2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid)

2-Hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid is a fluorinated aromatic compound characterized by the presence of a hydroxyl group and a trifluoromethyl substituent on the phenyl ring. This structure imparts unique physicochemical properties, including enhanced acidity and stability due to the electron-withdrawing effects of the trifluoromethyl group. The compound is of interest in pharmaceutical and agrochemical research, where its structural features may contribute to improved bioavailability or metabolic resistance. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of bioactive molecules. The compound’s purity and well-defined stereochemistry are critical for applications requiring precise molecular interactions.
2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid structure
339-93-5 structure
Product Name:2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid
CAS No:339-93-5
MF:C9H7F3O3
MW:220.145293474197
MDL:MFCD00014338
CID:310195
PubChem ID:101657
Update Time:2025-05-19

2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-hydroxy-2-(trifluoromethyl)-
    • 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid
    • (2-(Trifluoromethyl)phenyl)glycolic acid
    • (RS)-a-hydroxy-(2-trifluoromethylphenyl)acetic acid
    • 2-trifluoromethylmandelic acid
    • AC1L2R9Z
    • AC1Q4JUS
    • AR-1J2152
    • D-2-trifluoromethyl-mandelic acid
    • EINECS 206-428-6
    • hydroxy[2-(trifluoromethyl)phenyl]acetic acid
    • SureCN736845
    • 2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid
    • AKOS005265722
    • 2-(Trifluoromethyl)mandelic acid
    • CS-0238814
    • MFCD00014338
    • 339-93-5
    • SCHEMBL736845
    • Z788000804
    • SY199124
    • NS00041872
    • 2-Hydroxy-2-(2-(trifluoromethyl)phenyl)acetic acid
    • 2-Hydroxy-2-(2-(trifluoromethyl)phenyl)aceticacid
    • DTXSID70955492
    • [2-(Trifluoromethyl)phenyl]glycolic acid
    • EN300-200998
    • MDL: MFCD00014338
    • Inchi: 1S/C9H7F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
    • InChI Key: QNVLFHMMPUBIIN-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(C(=O)O)O)(F)F

Computed Properties

  • Exact Mass: 220.03471
  • Monoisotopic Mass: 220.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Density: 1.481
  • Boiling Point: 314.5°C at 760 mmHg
  • Flash Point: 144°C
  • Refractive Index: 1.502
  • PSA: 57.53
  • LogP: 1.82340

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Additional information on 2-hydroxy-2-2-(trifluoromethyl)phenylacetic acid

Introduction to 2-hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS No. 339-93-5)

2-hydroxy-2-(trifluoromethyl)phenylacetic acid, with the chemical formula C₉H₆F₃O₃, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 339-93-5, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both hydroxyl and trifluoromethyl substituents on the phenyl ring imparts distinct reactivity and biological activity, positioning it as a key player in modern drug discovery and material science.

The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceuticals to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In recent years, the demand for fluorinated compounds has surged due to their demonstrated efficacy in treating a wide range of diseases, including cancer, infectious disorders, and inflammatory conditions. The hydroxy moiety further contributes to the compound's versatility, enabling participation in various chemical transformations such as esterification, etherification, and oxidation reactions.

Recent studies have highlighted the potential of 2-hydroxy-2-(trifluoromethyl)phenylacetic acid in developing novel therapeutic agents. For instance, researchers have explored its utility in synthesizing kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in tumor growth and progression. The fluorine atoms' electronegativity alters electronic distributions within the molecule, influencing its interactions with biological targets. This has led to the discovery of several lead compounds with promising preclinical results.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The trifluoromethyl group is known to improve the resistance of pesticides to degradation, thereby extending their efficacy in crop protection. Furthermore, the hydroxy group allows for modifications that can enhance solubility and bioavailability, making it a valuable building block for formulations designed to deliver active ingredients more effectively.

The synthesis of 2-hydroxy-2-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These methods align with the growing emphasis on sustainable chemistry practices, ensuring that the production of this compound is both efficient and environmentally responsible.

From a regulatory perspective, CAS No. 339-93-5 provides a clear identifier for quality control and compliance purposes. Manufacturers and researchers rely on this standardized classification system to ensure consistency across batches and applications. The compound's stability under various storage conditions also makes it suitable for long-term projects requiring reliable performance over extended periods.

The biological activity of 2-hydroxy-2-(trifluoromethyl)phenylacetic acid has been investigated in several model systems. Preliminary data suggest that it may exhibit anti-inflammatory properties by modulating cytokine production pathways. Additionally, its structural analogs have been studied for their potential as antioxidants or protease inhibitors. Such findings underscore the importance of this compound as a scaffold for further medicinal chemistry investigations.

In conclusion, 2-hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS No. 339-93-5) represents a fascinating intersection of organic chemistry and bioactivity. Its unique structural features enable diverse applications in drug development and material science, while ongoing research continues to uncover new possibilities for its use. As advancements in synthetic chemistry and computational modeling progress,this compound is poised to remain at the forefront of innovation in the chemical industry.

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